molecular formula C11H11BrO4 B12048966 3-(5-Bromo-2,3-dimethoxyphenyl)prop-2-enoic acid

3-(5-Bromo-2,3-dimethoxyphenyl)prop-2-enoic acid

Cat. No.: B12048966
M. Wt: 287.11 g/mol
InChI Key: VBAUQRGFMKLKAV-ONEGZZNKSA-N
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Description

3-(5-Bromo-2,3-dimethoxyphenyl)prop-2-enoic acid is an organic compound that belongs to the class of cinnamic acids It is characterized by the presence of a bromine atom and two methoxy groups attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2,3-dimethoxyphenyl)prop-2-enoic acid typically involves the bromination of 2,3-dimethoxybenzoic acid followed by a series of reactions to introduce the prop-2-enoic acid group. One common method involves the following steps:

    Bromination: 2,3-Dimethoxybenzoic acid is treated with bromine in the presence of a suitable catalyst to introduce the bromine atom at the 5-position.

    Methylation: The brominated product is then methylated to protect the hydroxyl groups.

    Formation of Prop-2-enoic Acid:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated processes, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2,3-dimethoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-(5-Bromo-2,3-dimethoxyphenyl)prop-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2,3-dimethoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act on dopamine receptors, influencing the signaling pathways associated with neurological functions. The bromine atom and methoxy groups play a crucial role in its binding affinity and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Bromo-2,3-dimethoxyphenyl)prop-2-enoic acid is unique due to the specific positioning of the bromine atom and methoxy groups, which influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications .

Properties

Molecular Formula

C11H11BrO4

Molecular Weight

287.11 g/mol

IUPAC Name

(E)-3-(5-bromo-2,3-dimethoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C11H11BrO4/c1-15-9-6-8(12)5-7(11(9)16-2)3-4-10(13)14/h3-6H,1-2H3,(H,13,14)/b4-3+

InChI Key

VBAUQRGFMKLKAV-ONEGZZNKSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)/C=C/C(=O)O)Br

Canonical SMILES

COC1=CC(=CC(=C1OC)C=CC(=O)O)Br

Origin of Product

United States

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